molecular formula C17H19N3O2S B2729054 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034468-99-8

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2729054
CAS No.: 2034468-99-8
M. Wt: 329.42
InChI Key: XSGKPHDYXXXCFA-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a heterocyclic compound and is a very important class of compounds in medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Pyrazole is another important heterocyclic compound often found in various pharmaceuticals.


Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest for medicinal chemists . They often use condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Characterization

Scientific research has explored methods for synthesizing and characterizing compounds related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. These studies provide insights into the chemical properties and synthesis pathways of structurally related compounds. For instance, research on thiophenylhydrazonoacetates in heterocyclic synthesis demonstrates the reactivity of similar compounds toward various nitrogen nucleophiles to yield a range of derivatives, including pyrazole and isoxazole derivatives (Mohareb et al., 2004). Another study highlights the practical synthesis of an orally active CCR5 antagonist, showcasing methods for synthesizing complex molecules with potential therapeutic applications (Ikemoto et al., 2005).

Biological Activities and Applications

Research has also delved into the biological activities of benzo[b]thiophene derivatives, revealing their potential as therapeutic agents. For example, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic properties, indicating the potential of such compounds in medicinal chemistry (Abu‐Hashem et al., 2020). Another study on new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-2-yl)propane derivatives highlights their dual action at 5-HT1A serotonin receptors and the serotonin transporter, suggesting their utility as new classes of antidepressants (Orus et al., 2002).

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They are continuously working to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11(8-12-10-23-15-7-5-4-6-13(12)15)18-16(21)14-9-20(2)19-17(14)22-3/h4-7,9-11H,8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGKPHDYXXXCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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